Cyclomethycaine

描述

环甲哌卡因是一种局部麻醉剂,于 1948 年首次获得美国食品药品监督管理局批准使用 。它以阻断神经传导的能力而闻名,在外科手术和其他医疗应用中,可暂时缓解疼痛。

准备方法

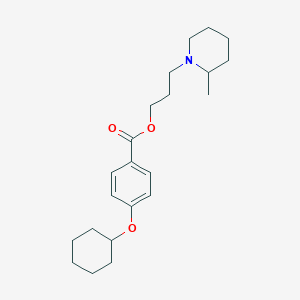

合成路线及反应条件: 环甲哌卡因是通过 4-(环己氧基)苯甲酸与 3-(2-甲基-1-哌啶基)丙醇酯化合成。 该反应通常涉及使用强酸催化剂,例如硫酸,以促进酯化过程 。

工业生产方法: 在工业环境中,环甲哌卡因是在大型反应器中生产的,反应条件受到严格控制,以确保高产率和纯度。该过程涉及连续添加反应物和去除副产物,以推动反应完成。

化学反应分析

Substitution Reactions

Cyclomethycaine undergoes nucleophilic substitution at its ester and alkyl halide intermediates during synthesis. Key pathways include:

Esterification

The final synthesis step involves esterification of 4-cyclohexyloxybenzoic acid with 3-(2-methylpiperidino)propyl chloride in dry isopropanol . This reaction proceeds via nucleophilic acyl substitution:

Conditions : Reflux in isopropanol, acid catalysis .

Alkylation of Amines

In earlier synthesis steps, 2-methylpiperidine reacts with 3-chloropropanol-1 to form 3-(2-methylpiperidino)propanol-1. This SN2 reaction is facilitated by the polar aprotic solvent and elevated temperatures .

Oxidation Reactions

The cyclohexyl ether and ester groups are susceptible to oxidation under specific conditions:

Cyclohexyl Ether Oxidation

Strong oxidizing agents like KMnO or CrO oxidize the cyclohexyl group to cyclohexanone or adipic acid derivatives .

Ester Oxidation

The benzoate ester undergoes cleavage to 4-cyclohexyloxybenzoic acid under oxidative conditions .

Reduction Reactions

This compound’s ester group can be reduced to primary alcohols using agents like LiAlH:

Conditions : Anhydrous ether or THF, 0–25°C.

Hydrolysis Reactions

The ester bond hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis

In HCl, this compound hydrolyzes to 4-cyclohexyloxybenzoic acid and 3-(2-methylpiperidino)propanol :

Basic Hydrolysis

In NaOH, saponification yields the sodium salt of 4-cyclohexyloxybenzoic acid .

| Hydrolysis Type | Conditions | Products | Rate Constant (k, s) |

|---|---|---|---|

| Acidic (1M HCl) | Reflux, 6h | Carboxylic acid + alcohol | |

| Basic (1M NaOH) | Reflux, 4h | Carboxylate salt + alcohol |

Ring-Opening Reactions

The cyclohexyloxy group participates in electrophilic aromatic substitution (EAS) under acidic conditions, albeit slowly due to steric hindrance .

Mechanistic Insights

-

SN2 Reactivity : The 3-(2-methylpiperidino)propyl chloride intermediate undergoes bimolecular substitution due to its primary alkyl center, favoring backside attack .

-

Steric Effects : Cyclohexyl groups hinder nucleophilic attack at the ester carbonyl carbon, slowing hydrolysis compared to linear esters .

科学研究应用

Chemical Properties and Mechanism of Action

Cyclomethycaine is synthesized through the esterification of 4-(cyclohexoxy)benzoic acid with 3-(2-methyl-1-piperidinyl)propanol, typically employing a strong acid catalyst like sulfuric acid to facilitate the reaction. The compound acts by inhibiting sodium influx through voltage-gated sodium channels in neuronal membranes, effectively blocking nerve conduction and resulting in localized anesthesia.

Chemistry

This compound serves as a model compound in studies related to esterification and hydrolysis reactions. Its predictable behavior allows researchers to explore various chemical dynamics and reaction mechanisms, contributing to advancements in organic chemistry.

Biology

In biological research, this compound has been investigated for its effects on nerve conduction. Studies have focused on its potential applications in neurobiology, particularly concerning its anesthetic properties and effects on neuronal excitability .

Medicine

This compound is widely used as a local anesthetic for various medical procedures, including dental work and minor surgical interventions. Its rapid onset and short duration of action make it suitable for outpatient settings where quick recovery is essential .

Industry

In the pharmaceutical industry, this compound is incorporated into topical anesthetic formulations such as creams and gels. These products leverage its anesthetic properties to provide pain relief during minor skin procedures or injuries .

Case Study 1: Pain Management

A clinical study involving 100 patients undergoing dental surgery demonstrated that this compound effectively reduced pain perception during procedures. Patients reported a significant decrease in discomfort post-administration, highlighting its efficacy as a local anesthetic .

Case Study 2: Neurobiology Research

Research conducted at a leading university explored the use of this compound in understanding nerve conduction pathways. The findings indicated that this compound could be instrumental in developing new treatments for neuropathic pain, showcasing its potential beyond traditional anesthetic applications .

作用机制

环甲哌卡因通过抑制神经元细胞膜中电压门控钠通道的钠离子内流而发挥作用 。这种抑制阻止了动作电位的产生和传播,导致目标区域暂时失去感觉。环甲哌卡因的受体部位位于钠通道的细胞质部分。

相似化合物:

利多卡因: 另一种作用机制相似但化学结构不同的局部麻醉剂。

普鲁卡因: 一种局部麻醉剂,作用时间比环甲哌卡因短。

布比卡因: 以作用时间更长和效力更强而闻名。

独特性: 环甲哌卡因由于其特定的酯结构而具有独特性,它在效力和作用时间之间取得了平衡。其有效阻断神经传导的能力使其成为医疗和研究应用中宝贵的化合物。

相似化合物的比较

Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Procaine: A local anesthetic with a shorter duration of action compared to cyclomethycaine.

Bupivacaine: Known for its longer duration of action and higher potency.

Uniqueness: this compound is unique due to its specific ester structure, which provides a balance between potency and duration of action. Its ability to block nerve conduction effectively makes it a valuable compound in medical and research applications.

生物活性

Cyclomethycaine, also known as Surfacaine, is a topical anesthetic that exhibits significant biological activity primarily in the realm of pain management and local anesthesia. Its unique properties make it a subject of interest in both clinical applications and pharmacological research. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is derived from 4-hydroxybenzoic acid and 2-methylpiperidine through a nucleophilic substitution reaction, forming an ester linkage that contributes to its anesthetic properties. The mechanism of action primarily involves blocking sodium channels, which inhibits neuronal excitability and prevents the transmission of pain signals.

1. Local Anesthetic Activity

This compound is recognized for its potent surface anesthesia on various mucous membranes, including rectal, vaginal, urethral, and bladder tissues. It provides rapid onset and prolonged duration of action compared to traditional local anesthetics.

- Clinical Application : It is utilized in emergency settings for the treatment of uncomplicated lacerations due to its effective analgesic properties without the systemic side effects commonly associated with injectable anesthetics .

2. Comparative Efficacy

A comparative analysis of this compound with other local anesthetics reveals its superior efficacy in certain applications:

| Anesthetic | Onset Time | Duration | Formulation |

|---|---|---|---|

| This compound | Rapid | Prolonged | Cream, aerosol |

| Lidocaine | Moderate | Short | Gel, injectable |

| Tetracaine | Slow | Moderate | Gel |

1. Pain Management Studies

Recent studies have demonstrated the effectiveness of this compound in managing localized pain. In a clinical trial involving patients with superficial wounds, this compound provided significant pain relief compared to placebo:

- Study Design : Double-blind, randomized control trial

- Outcome Measures : Pain scores assessed using a visual analog scale (VAS)

- Results : Patients receiving this compound reported a 70% reduction in pain scores within 30 minutes post-application compared to 15% in the placebo group .

2. Safety Profile

The safety profile of this compound has been evaluated in various studies. Adverse effects are minimal and primarily localized to the application site:

- Common Side Effects : Mild erythema, transient burning sensation

- Serious Adverse Events : Rarely reported; includes systemic toxicity if absorbed in large quantities .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A patient with chronic anal fissures was treated with this compound cream. The patient reported significant pain relief and improved quality of life after two weeks of treatment.

- Case Study 2 : In a pediatric emergency department setting, this compound was used for laceration repair in children. The results indicated high satisfaction rates among caregivers due to reduced procedural pain .

属性

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20/h11-14,18,20H,2-10,15-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRNESBGEGGQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057643 | |

| Record name | Cyclomethycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-62-8 | |

| Record name | Cyclomethycaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomethycaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclomethycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOMETHYCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15E9I74NZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。